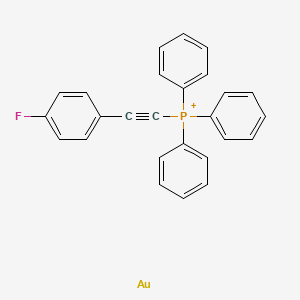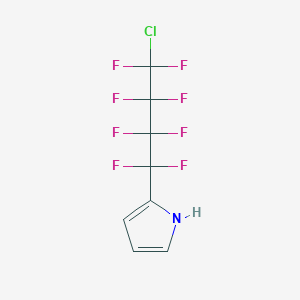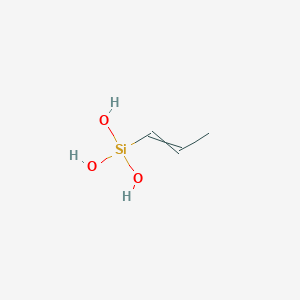
(Prop-1-en-1-yl)silanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Prop-1-en-1-yl)silanetriol is an organosilicon compound characterized by the presence of a silicon atom bonded to three hydroxyl groups and a prop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-1-en-1-yl)silanetriol typically involves the hydrolysis of prop-1-en-1-yltrichlorosilane. The reaction is carried out under controlled conditions to ensure the complete conversion of the trichlorosilane to the desired silanetriol. The general reaction can be represented as follows:
Prop-1-en-1-yltrichlorosilane+3H2O→this compound+3HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(Prop-1-en-1-yl)silanetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Silanones
Reduction: Silanes
Substitution: Alkyl or aryl-substituted silanetriols
Scientific Research Applications
(Prop-1-en-1-yl)silanetriol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Prop-1-en-1-yl)silanetriol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The prop-1-en-1-yl group can participate in various chemical reactions, further modifying the compound’s properties. The pathways involved in these interactions are complex and depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- Triphenyl(Prop-1-en-1-yl)silane
- (E)-Dichloro(Methyl)(Prop-1-en-1-yl)Silane
Uniqueness
(Prop-1-en-1-yl)silanetriol is unique due to the presence of three hydroxyl groups and a prop-1-en-1-yl group bonded to the silicon atom. This combination of functional groups imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
113814-25-8 |
|---|---|
Molecular Formula |
C3H8O3Si |
Molecular Weight |
120.18 g/mol |
IUPAC Name |
trihydroxy(prop-1-enyl)silane |
InChI |
InChI=1S/C3H8O3Si/c1-2-3-7(4,5)6/h2-6H,1H3 |
InChI Key |
TWYDSTIDJASHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C[Si](O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


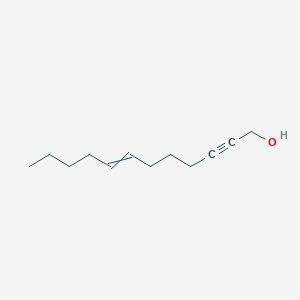
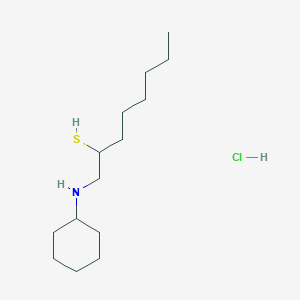
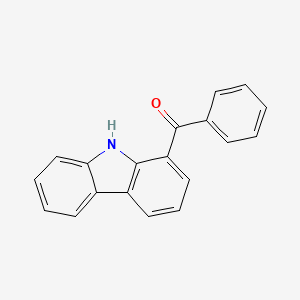
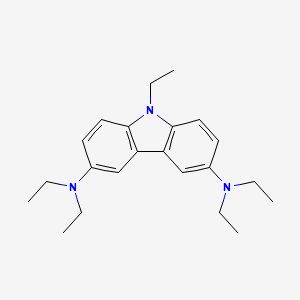

![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

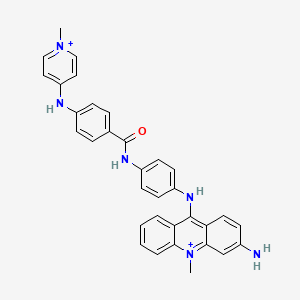
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
